

Branosotine: A Technical Overview for Drug Development Professionals

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Disclaimer: **Branosotine** is a chemical compound intended for research purposes only and is not approved for human use. The following information is a technical guide based on publicly available preclinical data.

Introduction

Branosotine is a potent and selective agonist of the somatostatin receptor subtype 2 (SSTR2). [1][2][3] As a research chemical, it serves as a valuable tool for investigating the physiological and pathophysiological roles of SSTR2 signaling in various cellular and animal models. Its high affinity and selectivity for SSTR2 make it a candidate for preclinical studies exploring therapeutic potentials in contexts where SSTR2 activation is desirable.

Core Compound Details

The fundamental physicochemical properties of **Branosotine** are summarized below.



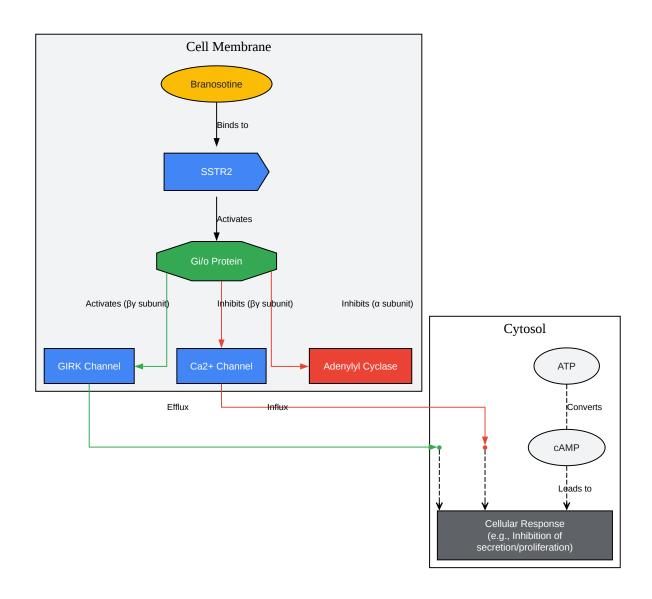
Property	Value	Source
IUPAC Name	2-[2-amino-4-(4- aminopiperidin-1-yl)-5-(3- fluoro-5-methylphenyl)pyridin- 3-yl]-7-methoxy-3H- benzimidazole-5-carbonitrile	
Molecular Formula	C26H26FN7O	[2][4]
Molecular Weight	471.53 g/mol	[2][4]
CAS Number	2412849-26-2	[2]
Target	Somatostatin Receptor (SSTR2)	[2]
EC50	<0.1 nM	[1][2][3]

Mechanism of Action: SSTR2 Agonism

Branosotine functions as a potent agonist at the somatostatin receptor 2 (SSTR2), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] The activation of SSTR2 by an agonist like **Branosotine** initiates a cascade of intracellular signaling events.

Upon binding, **Branosotine** induces a conformational change in the SSTR2 receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the G-protein can modulate various downstream effectors, including the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively lead to a reduction in cellular excitability and inhibition of hormone secretion and cell proliferation in SSTR2-expressing cells.





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Caption: SSTR2 signaling pathway activated by Branosotine.



Experimental Protocols

As **Branosotine** is a research compound, detailed experimental protocols from extensive clinical trials are not available. The following outlines a hypothetical, generalized workflow for the preclinical characterization of a novel SSTR2 agonist like **Branosotine**.

In Vitro Receptor Binding and Activation Assays

Objective: To determine the binding affinity and functional potency of **Branosotine** at the human SSTR2.

Methodology:

- Receptor Binding Assay:
 - Utilize cell membranes prepared from a stable cell line overexpressing the human SSTR2 (e.g., HEK293 or CHO cells).
 - Perform competitive binding experiments using a radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14) and increasing concentrations of Branosotine.
 - Incubate membranes, radioligand, and Branosotine at a specified temperature and duration.
 - Separate bound from free radioligand via rapid filtration.
 - Quantify radioactivity using a gamma counter.
 - Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
- Functional Assay (cAMP Measurement):
 - Use a whole-cell assay with the SSTR2-expressing cell line.
 - Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
 - Stimulate adenylyl cyclase with forskolin.



- Treat cells with varying concentrations of Branosotine.
- Lyse the cells and measure intracellular cAMP levels using a suitable assay (e.g., HTRF, ELISA).
- Determine the EC50 value from the concentration-response curve.

In Vivo Pharmacodynamic and Efficacy Studies

Objective: To evaluate the in vivo effects of **Branosotine** in a relevant animal model.

Methodology:

- Animal Model: Select an appropriate animal model, for instance, a model of a neuroendocrine tumor that expresses SSTR2.
- Dosing and Administration: Administer Branosotine via a relevant route (e.g., subcutaneous or intravenous injection) at various dose levels.
- Pharmacodynamic Assessment: At selected time points post-administration, collect blood samples to measure the levels of a relevant biomarker that is regulated by SSTR2 activation (e.g., growth hormone or a specific tumor marker).
- Efficacy Assessment: Monitor tumor growth over time using imaging techniques (e.g., MRI or bioluminescence imaging) or caliper measurements.
- Data Analysis: Compare the changes in biomarker levels and tumor volume between vehicle-treated and **Branosotine**-treated groups to assess in vivo activity.



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Caption: A general experimental workflow for preclinical drug discovery.

Pharmacokinetics and Safety Profile

There is no publicly available information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) or the formal safety and toxicology profile of **Branosotine** from regulated clinical trials. Such data would be generated during later stages of drug development, should this compound progress beyond the research stage. For any research use, a material safety data sheet (MSDS) should be consulted for handling and safety precautions.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [precision.fda.gov]
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